

# Application Notes and Protocols: Triethylsilane in the Deoxygenation of Sulfoxides to Sulfides

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The deoxygenation of sulfoxides to their corresponding sulfides is a fundamental transformation in organic synthesis, particularly relevant in medicinal chemistry and drug development where thioethers are common structural motifs. Triethylsilane ( $Et_3SiH$ ), in conjunction with a Lewis acid catalyst, has emerged as a powerful and efficient reagent system for this transformation. This protocol offers a mild and selective method for the reduction of a variety of sulfoxides. This document provides detailed application notes, experimental protocols, and mechanistic insights into the triethylsilane-mediated deoxygenation of sulfoxides, with a focus on the use of tris(pentafluorophenyl)borane,  $B(C_6F_5)_3$ , as a catalyst.

## Advantages of the Triethylsilane/B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> System

The use of triethylsilane with a catalytic amount of  $B(C_6F_5)_3$  offers several advantages over other reduction methods:

- Mild Reaction Conditions: The reaction can often be carried out under neutral conditions, avoiding harsh reagents that may not be compatible with sensitive functional groups.
- High Chemoselectivity: This system displays a high degree of chemoselectivity, allowing for the reduction of sulfoxides in the presence of other reducible functional groups.



- Broad Substrate Scope: The method is applicable to a wide range of sulfoxides, including alkyl/aryl, diaryl, and dialkyl substituted derivatives.[1]
- Metal-Free Catalysis: The use of a boron-based Lewis acid avoids transition metal contamination in the final product, which is a significant advantage in pharmaceutical synthesis.

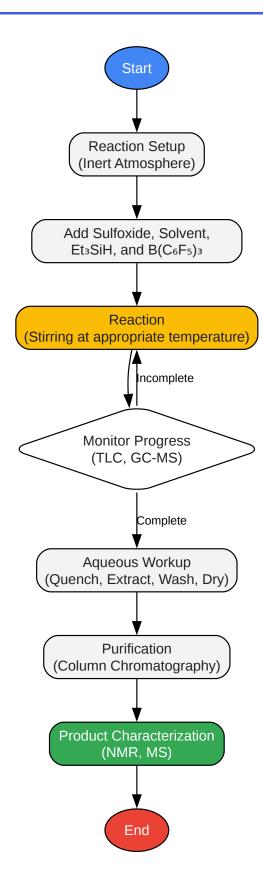
## **Reaction Mechanism and Signaling Pathway**

The deoxygenation of sulfoxides with triethylsilane catalyzed by  $B(C_6F_5)_3$  is proposed to proceed through the activation of the silane by the Lewis acid, rather than activation of the sulfoxide. The currently accepted mechanism involves the formation of a frustrated Lewis pair (FLP) between the bulky Lewis acid  $B(C_6F_5)_3$  and the sterically accessible hydride of triethylsilane. This interaction polarizes the Si-H bond, increasing the hydridic character of the hydrogen atom and the electrophilicity of the silicon atom. The sulfoxide oxygen then attacks the electrophilic silicon, followed by an intramolecular hydride transfer to the now electron-deficient sulfur atom, leading to the formation of the sulfide and a silylium borate intermediate. The silylium borate then reacts to regenerate the  $B(C_6F_5)_3$  catalyst and form a stable siloxane byproduct.









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### References

- 1. [논문]B(C6F5)3-Catalyzed Reduction of Sulfoxides and Sulfones to Sulfides with Hydrosilanes [scienceon.kisti.re.kr]
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